3-[4-(4-Nitrophenoxy)butyl]pentane-2,4-dione
Overview
Description
3-[4-(4-Nitrophenoxy)butyl]pentane-2,4-dione is an organic compound with a complex structure that includes a nitrophenoxy group attached to a butyl chain, which is further connected to a pentane-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Nitrophenoxy)butyl]pentane-2,4-dione typically involves multiple steps. One common method starts with the preparation of 4-nitrophenol, which is then reacted with butyl bromide to form 4-(4-nitrophenoxy)butane. This intermediate is then subjected to a Claisen condensation reaction with acetylacetone (pentane-2,4-dione) under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Nitrophenoxy)butyl]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carbonyl groups in the pentane-2,4-dione moiety can be reduced to alcohols.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 3-[4-(4-aminophenoxy)butyl]pentane-2,4-dione, while reduction of the carbonyl groups yields the corresponding diol.
Scientific Research Applications
3-[4-(4-Nitrophenoxy)butyl]pentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the development of bioactive compounds and as a probe in biochemical assays.
Industry: It is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(4-Nitrophenoxy)butyl]pentane-2,4-dione depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The nitrophenoxy group can participate in electron transfer reactions, while the pentane-2,4-dione moiety can form chelates with metal ions, influencing their reactivity.
Comparison with Similar Compounds
Similar Compounds
3-[4-(4-Aminophenoxy)butyl]pentane-2,4-dione: Similar structure but with an amino group instead of a nitro group.
3-[4-(4-Methoxyphenoxy)butyl]pentane-2,4-dione: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
3-[4-(4-Nitrophenoxy)butyl]pentane-2,4-dione is unique due to the presence of the nitrophenoxy group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with tailored reactivity and functionality.
Properties
IUPAC Name |
3-[4-(4-nitrophenoxy)butyl]pentane-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-11(17)15(12(2)18)5-3-4-10-21-14-8-6-13(7-9-14)16(19)20/h6-9,15H,3-5,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOQEXSMMUFTLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CCCCOC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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